N-((5-Nitro-2-furanyl)methylene)-3-phenyl-5-isoxazolamine
Description
N-((5-Nitro-2-furanyl)methylene)-3-phenyl-5-isoxazolamine is a nitrofuran-derived compound. The compound features a 5-nitro-2-furanyl moiety linked via a methylene group to a 3-phenyl-5-isoxazolamine scaffold. Its synthesis, stability, and handling protocols are critical for pharmaceutical quality control, as highlighted by pharmacopeial standards requiring protection from light and avoidance of drying during storage .
Properties
CAS No. |
37853-13-7 |
|---|---|
Molecular Formula |
C14H9N3O4 |
Molecular Weight |
283.24 g/mol |
IUPAC Name |
(E)-1-(5-nitrofuran-2-yl)-N-(3-phenyl-1,2-oxazol-5-yl)methanimine |
InChI |
InChI=1S/C14H9N3O4/c18-17(19)14-7-6-11(20-14)9-15-13-8-12(16-21-13)10-4-2-1-3-5-10/h1-9H/b15-9+ |
InChI Key |
JIIDMNNBLYCGHA-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)/N=C/C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)N=CC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Nitrofuran-2-yl)methylene)-3-phenylisoxazol-5-amine typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 3-phenylisoxazol-5-amine under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-((5-Nitrofuran-2-yl)methylene)-3-phenylisoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-((5-Nitrofuran-2-yl)methylene)-3-phenylisoxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for potential use in treating bacterial infections and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-((5-Nitrofuran-2-yl)methylene)-3-phenylisoxazol-5-amine involves the activation of the nitrofuran moiety by nitroreductases, leading to the formation of reactive intermediates that can damage bacterial DNA and other cellular components. This results in the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural and Functional Analogues
The following compounds share structural motifs or functional roles with N-((5-Nitro-2-furanyl)methylene)-3-phenyl-5-isoxazolamine:
Table 1: Key Comparative Data
Key Observations :
- Structural Similarities : Both this compound and USP Nitrofurantoin Related Compound A contain the 5-nitro-2-furanyl group, a hallmark of nitrofuran antibiotics. However, the latter replaces the isoxazolamine-phenyl group with a glycine-urea chain, likely altering solubility and reactivity .
- Stability: The light sensitivity and prohibition against drying for both nitrofuran derivatives suggest shared instability due to the nitro group’s susceptibility to photodegradation and hydrolysis. In contrast, compounds like USP 2-Amino-5-chlorobenzophenone RS require drying, indicating greater moisture tolerance .
- Functional Roles : While nitrofuran derivatives are tied to antimicrobial activity (e.g., nitrofurantoin), USP Phenytoin RS serves as an anticonvulsant reference standard, highlighting divergent applications despite overlapping storage protocols .
Research Findings and Implications
- This structural divergence may influence purification challenges or impurity profiles in drug formulations.
- Quality Control : The strict storage protocols for nitrofuran derivatives align with USP guidelines to prevent degradation, ensuring accurate quantification in pharmaceutical testing .
Biological Activity
N-((5-Nitro-2-furanyl)methylene)-3-phenyl-5-isoxazolamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.
Chemical Structure and Properties
The compound features a unique isoxazole ring system, which is known for its diverse biological activities. The presence of the nitro group and the furan moiety contributes to its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the condensation of 5-nitro-2-furaldehyde with 3-phenyl-5-isoxazolamine. This method allows for the introduction of the furan ring, which is critical for the compound's biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
-
Mechanism of Action :
- The compound may exert its effects through the inhibition of specific signaling pathways involved in cancer progression, such as the JAK/STAT pathway. For instance, a related compound demonstrated down-regulation of phosphorylated STAT3, which is crucial for cell survival and proliferation in cancer cells .
- Case Studies :
Comparative Analysis Table
| Compound Name | IC50 (µg/mL) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| N-(4-chlorophenyl)-5-carboxamidyl isoxazole | 2.5 | CT-26 Colon Cancer | Inhibition of JAK/STAT signaling |
| This compound | TBD | TBD | TBD |
Future Directions
Given the promising biological activities associated with this compound, further research is warranted. Future studies should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the specific pathways affected by this compound.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
